2-Amino-N-(4-fluoro-benzyl)-acetamide
Overview
Description
2-Amino-N-(4-fluoro-benzyl)-acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a small molecule that belongs to the class of amides and has a molecular formula of C9H10FN2O.
Mechanism Of Action
The mechanism of action of 2-Amino-N-(4-fluoro-benzyl)-acetamide is not fully understood. However, it has been suggested that this compound works by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound works by modulating the immune system and reducing inflammation.
Biochemical And Physiological Effects
Studies have shown that 2-Amino-N-(4-fluoro-benzyl)-acetamide has a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to reduce the production of inflammatory cytokines and decrease the activity of certain enzymes involved in inflammation. Furthermore, 2-Amino-N-(4-fluoro-benzyl)-acetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Amino-N-(4-fluoro-benzyl)-acetamide in lab experiments is that it is a small molecule that can easily penetrate cells and tissues. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using 2-Amino-N-(4-fluoro-benzyl)-acetamide in lab experiments is that its mechanism of action is not fully understood. Furthermore, more research is needed to determine the optimal dosage and administration route for this compound.
Future Directions
There are several future directions for research on 2-Amino-N-(4-fluoro-benzyl)-acetamide. Firstly, more studies are needed to fully understand the mechanism of action of this compound. Secondly, further research is needed to determine the optimal dosage and administration route for this compound. Thirdly, more studies are needed to determine the efficacy of this compound in human clinical trials. Finally, research is needed to explore the potential use of 2-Amino-N-(4-fluoro-benzyl)-acetamide in the treatment of other diseases such as autoimmune disorders and infectious diseases.
Conclusion:
In conclusion, 2-Amino-N-(4-fluoro-benzyl)-acetamide is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have anti-cancer properties, anti-inflammatory properties, and potential use in the treatment of neurological disorders. While more research is needed to fully understand the mechanism of action and optimal dosage of this compound, the potential therapeutic benefits of 2-Amino-N-(4-fluoro-benzyl)-acetamide make it an exciting area of research.
Scientific Research Applications
2-Amino-N-(4-fluoro-benzyl)-acetamide has been studied extensively for its potential therapeutic applications. It has been found to have anti-cancer properties and has been tested against various cancer cell lines. Research has also shown that this compound has anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. Additionally, 2-Amino-N-(4-fluoro-benzyl)-acetamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
2-amino-N-[(4-fluorophenyl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-8-3-1-7(2-4-8)6-12-9(13)5-11/h1-4H,5-6,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRBWIZISRMLOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602921 | |
Record name | N-[(4-Fluorophenyl)methyl]glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(4-fluoro-benzyl)-acetamide | |
CAS RN |
87429-26-3 | |
Record name | N-[(4-Fluorophenyl)methyl]glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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